Ethyl 4-nitroso-1-piperazinecarboxylate
Overview
Description
Ethyl 4-nitroso-1-piperazinecarboxylate is an organic compound with the molecular formula C7H13N3O3 and a molecular weight of 187.2 g/mol . It is a highly toxic compound and a suspected human carcinogen . This compound is primarily used in the pharmaceutical industry for analytical method development, method validation, and quality control applications .
Preparation Methods
The synthesis of ethyl 4-nitroso-1-piperazinecarboxylate involves the nitrosation of ethyl 1-piperazinecarboxylate. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent safety measures due to the compound’s toxicity and potential carcinogenicity .
Chemical Reactions Analysis
Ethyl 4-nitroso-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-nitroso-1-piperazinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-nitroso-1-piperazinecarboxylate involves its interaction with cellular components, leading to potential toxic and carcinogenic effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other cellular molecules, causing damage and disrupting normal cellular functions . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4-nitroso-1-piperazinecarboxylate can be compared with other nitrosamine compounds, such as:
N-Nitrosodimethylamine (NDMA): A well-known carcinogen found in various environmental sources.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine commonly studied for its toxic effects.
This compound is unique due to its specific structure and the presence of the piperazine ring, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
ethyl 4-nitrosopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHRVILJSHWJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157619 | |
Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-15-0 | |
Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-nitroso-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-nitrosopiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-NITROSO-1-PIPERAZINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K56V729T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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